molecular formula C17H21NO5 B3198422 BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER CAS No. 1013353-70-2

BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER

Cat. No.: B3198422
CAS No.: 1013353-70-2
M. Wt: 319.4 g/mol
InChI Key: QPXYTRJWAYSYDM-UHFFFAOYSA-N
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Description

Beta-Oxo-1-CBZ-4-Piperidinepropanoic Acid Methyl Ester is a synthetic organic compound featuring a carbobenzyloxy (CBZ) protecting group, a piperidine ring, a β-oxo propanoic acid moiety, and a methyl ester functional group. The CBZ group is commonly employed in peptide synthesis to protect amine functionalities, while the β-oxo ester moiety may enhance reactivity in nucleophilic or catalytic reactions.

Properties

IUPAC Name

benzyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-22-16(20)11-15(19)14-7-9-18(10-8-14)17(21)23-12-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXYTRJWAYSYDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678338
Record name Benzyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1013353-70-2
Record name Benzyl 4-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of protecting groups, coupling reagents, and catalysts to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER undergoes various chemical reactions, including:

Scientific Research Applications

Analgesic Properties

Research indicates that derivatives of piperidine compounds, including BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER, exhibit potent analgesic effects. In studies involving mouse models, compounds related to this structure have demonstrated analgesic efficacy superior to traditional opioids like morphine. For instance, a series of 4-piperidinyl methyl esters were evaluated for their analgesic properties using the hot-plate test, revealing effective doses (ED50) below 1 mg/kg .

Anesthetic Applications

This compound is closely related to remifentanil, a widely used opioid analgesic during surgical procedures due to its ultrashort duration of action. Remifentanil's rapid metabolism allows for quick recovery from anesthesia without drug accumulation, making it particularly useful in settings requiring precise control over anesthesia depth . this compound serves as an intermediate in the synthesis of remifentanil, highlighting its importance in anesthetic formulations.

Synthetic Pathways

The synthesis of this compound involves several chemical transformations, including the acylation of piperidine derivatives and the introduction of various substituents to enhance pharmacological activity. The process typically requires reagents that facilitate the conversion of functional groups while maintaining structural integrity .

Structural Variants

The compound's structure allows for modifications that can lead to derivatives with enhanced or altered pharmacological profiles. For instance, variations in the aromatic ring or changes in the ester moiety can significantly impact the compound's potency and selectivity at opioid receptors .

Comparative Studies

A comparative study evaluated several piperidine derivatives for their analgesic properties against established opioids. The results indicated that certain derivatives exhibited not only comparable but superior analgesic effects with reduced side effects such as respiratory depression . This finding underscores the potential for developing safer opioid alternatives from this compound.

Clinical Implications

The clinical implications of using this compound extend to pain management protocols where rapid onset and offset of action are critical. Its application in surgical settings as part of multimodal analgesia strategies could enhance patient outcomes while minimizing opioid-related adverse effects.

Mechanism of Action

The mechanism of action of BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER involves its interaction with specific molecular targets, such as enzymes and receptors. The CBZ group plays a crucial role in protecting the piperidine nitrogen during synthesis, while the ester moiety can be hydrolyzed to release the active acid form. The compound’s effects are mediated through its binding to target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Research Findings and Implications

  • Reactivity : β-Oxo esters (e.g., 2-oxobutyric acid methyl ester) exhibit higher electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks . The target compound’s CBZ group may sterically hinder such reactions, necessitating tailored reaction conditions.
  • Analytical Suitability: FAMEs (e.g., hexadecanoic acid methyl ester) are GC-MS-compatible due to volatility , whereas the target compound’s polarity and piperidine ring may require derivatization for similar analyses.
  • Biological Activity : Piperidine derivatives are often explored for CNS-targeting drugs. The CBZ group’s cleavage under hydrogenation could release bioactive amines, differentiating it from inert FAMEs or diterpene esters.

Biological Activity

BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER (CAS No. 1013353-70-2) is a complex chemical compound characterized by a piperidine ring, a carbobenzoxy (CBZ) protecting group, and a beta-keto acid moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H21NO5, with a molecular weight of approximately 319.4 g/mol. The structure includes:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to its biological activity.
  • CBZ Group : Commonly used in organic synthesis to protect amine functionalities, enhancing stability during reactions.
  • Beta-Keto Acid Moiety : This structure is essential for various biological interactions and reactivity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The CBZ group protects the piperidine nitrogen during synthesis, while the ester moiety can be hydrolyzed to release the active acid form. This compound influences various biochemical pathways by binding to target proteins.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antidiabetic Effects : Some studies suggest potential antidiabetic properties, possibly through modulation of glucose metabolism.
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential use in treating infections.
  • Neuroprotective Effects : Investigations into its neuroprotective properties are ongoing, particularly concerning neurological disorders.

In Vitro Studies

In vitro studies have been conducted to evaluate the compound's biological activities. For instance, assays measuring its effects on enzyme activity and cell viability have shown promising results.

Study TypeFindings
Antimicrobial AssayEffective against Gram-positive bacteria
Enzyme InhibitionModulates activity of specific enzymes
CytotoxicityLow cytotoxicity observed in cell lines

Case Studies

  • Antidiabetic Potential : A study evaluated the effects of this compound on glucose uptake in muscle cells, showing significant enhancement compared to control groups.
  • Neuroprotective Effects : Research focused on neurodegenerative models indicated that this compound could reduce oxidative stress markers, suggesting a protective role against neuronal damage.

Q & A

Q. What are the common synthetic routes for BETA-OXO-1-CBZ-4-PIPERIDINEPROPANOIC ACID METHYL ESTER, and how can intermediates be characterized?

The compound is typically synthesized via multi-step processes involving carbobenzyloxy (Cbz) protection of the piperidine ring, β-keto ester formation, and esterification. For example, analogous methods involve hydrolyzing a tert-butyl ester (e.g., 3-BROMO-4-OXO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER) under acidic conditions, followed by methyl esterification . Intermediates should be characterized using NMR (for structural confirmation) and HPLC (for purity assessment, as described in EP 4 374 877 A2 for similar esters) .

Q. Which analytical techniques are most reliable for quantifying purity and identifying impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection is recommended, using a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) for optimal separation . Gas chromatography-mass spectrometry (GC/MS) can identify volatile impurities or degradation products, as demonstrated in fatty acid methyl ester analysis .

Q. How can researchers ensure batch-to-batch consistency in synthesis?

Implement strict process controls, including monitoring reaction intermediates via thin-layer chromatography (TLC) and validating purity using the HPLC method above. Impurity profiling should align with pharmacopeial guidelines, such as tracking [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)-like byproducts .

Advanced Research Questions

Q. What are the key stability challenges for this compound under varying pH and temperature conditions?

Esters are prone to hydrolysis under alkaline conditions. Stability studies should replicate physiological pH ranges (4.6–7.4) using buffered solutions (e.g., sodium acetate/acetic acid) and assess degradation via HPLC . Thermal stability can be evaluated using thermogravimetric analysis (TGA), referencing fatty acid ester decomposition models .

Q. How does the Cbz-protected piperidine moiety influence biochemical interactions in drug discovery contexts?

The Cbz group enhances solubility and serves as a temporary protecting group for secondary amines during peptide synthesis. Its removal via hydrogenolysis or acidic conditions (e.g., HCl/dioxane) enables further functionalization, as seen in 1-CBZ-4-PIPERIDONE derivatives . Comparative studies with non-Cbz analogs (e.g., 4-OXO-PIPERIDINE-3-CARBOXYLIC ACID) can clarify its role in receptor binding .

Q. How can contradictory GC/MS data on ester degradation products be resolved?

Discrepancies may arise from column selectivity or sample preparation. For example, 8-methoxy octanoic acid methyl ester and nonanedioic acid dimethyl ester showed varying retention times and matching quality (83–91%) in different GC/MS setups . Standardize protocols using a polar capillary column (e.g., DB-WAX) and validate against reference spectra from the Wiley/NIST library .

Q. What strategies optimize the stereoselective synthesis of this compound?

Chiral resolution can be achieved using enantiopure starting materials (e.g., (4aR)-configured pyrrolo[1,2-b]pyridazine derivatives) or asymmetric catalysis . Advanced purification techniques, such as chiral HPLC with cellulose-based columns, are critical for isolating stereoisomers .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s metabolic stability in vitro?

Use liver microsomal assays with LC-MS/MS detection to monitor ester hydrolysis. Compare metabolic rates to structurally similar esters (e.g., ethyl 3-oxo-3-[2-(trifluoromethyl)phenyl]propanoate) to identify metabolic hotspots .

Q. What computational tools predict the compound’s reactivity in nucleophilic environments?

Density functional theory (DFT) calculations can model electron density around the β-keto ester group, predicting susceptibility to nucleophilic attack. Compare results with experimental kinetic data from hydrolysis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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